
Sporidesmolide I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sporidesmolide I is a cyclic depsipeptide originally isolated from the fungus Sporidesmium bakeri. It is known for its unique structure, which includes both peptide and ester bonds. The molecular formula of this compound is C33H58N4O8, and it has a molecular weight of 638.8 g/mol . This compound is part of a family of closely related cyclic depsipeptides produced by various fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions
The complete synthesis of Sporidesmolide I involves several steps, including the formation of peptide bonds and the incorporation of ester linkages. One of the methods used for its synthesis is the acyl chloride method, which involves the use of phosphorus trichloride and triethylamine in tetrahydrofuran . The protected hexadepsipeptide is then converted to the hydrobromide form using hydrobromic acid in acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard peptide synthesis techniques, including solid-phase peptide synthesis and solution-phase synthesis. The process requires careful control of reaction conditions to ensure the correct formation of both peptide and ester bonds.
Chemical Reactions Analysis
Types of Reactions
Sporidesmolide I can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. The ester bonds in the molecule are particularly susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds in this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize specific functional groups within the molecule.
Reduction: Reducing agents like sodium borohydride can be employed to reduce certain functional groups.
Major Products Formed
The hydrolysis of this compound typically results in the formation of its constituent amino acids and hydroxy acids. Oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives, depending on the specific conditions used.
Scientific Research Applications
Although it has no significant activity against a variety of bacteria and fungi , its unique structure makes it an interesting subject for research in peptide chemistry and natural product synthesis. Additionally, Sporidesmolide I and its analogs can serve as model compounds for studying the biosynthesis and function of cyclic depsipeptides.
Mechanism of Action
The exact mechanism of action of Sporidesmolide I is not well understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through its peptide and ester bonds. The cyclic nature of the molecule may also play a role in its biological activity, potentially affecting its binding affinity and specificity.
Comparison with Similar Compounds
Sporidesmolide I is part of a family of cyclic depsipeptides that includes Sporidesmolide II, Sporidesmolide III, Sporidesmolide IV, and Sporidesmolide V . These compounds share similar structural features but differ in their specific amino acid and hydroxy acid components. For example, Sporidesmolide V is a higher homologue of Sporidesmolide II, containing an additional amino acid residue
References
Properties
IUPAC Name |
(3S,6S,9S,12R,15R,18S)-4-methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40)/t22-,23+,24-,25+,26+,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFMWZBFYMHHDB-ZPJGBUAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
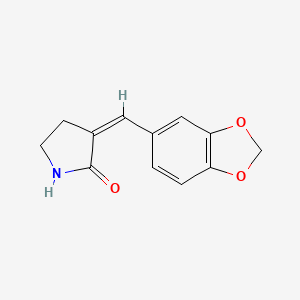

![3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-alanine](/img/structure/B10778694.png)
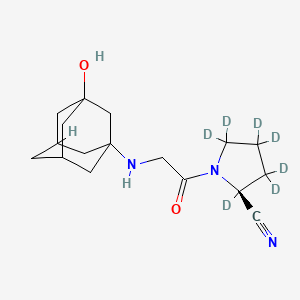
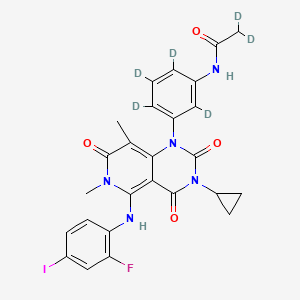
![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride](/img/structure/B10778717.png)
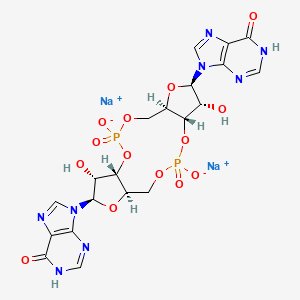
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10778739.png)
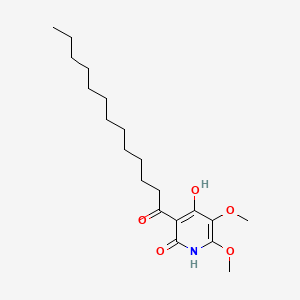
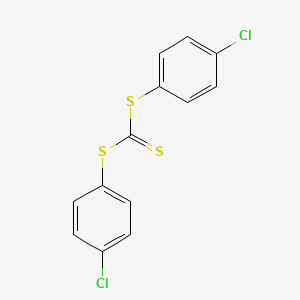
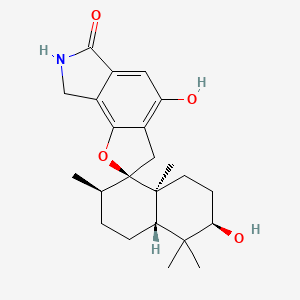
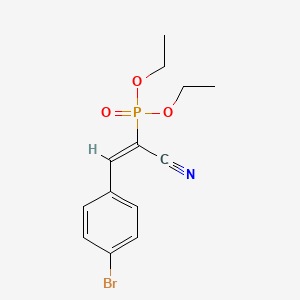
![7-Chloranyl-2-[(3-chlorophenyl)amino]pyrano[3,4-e][1,3]oxazine-4,5-dione](/img/structure/B10778789.png)
![[1-(4-Chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778796.png)
